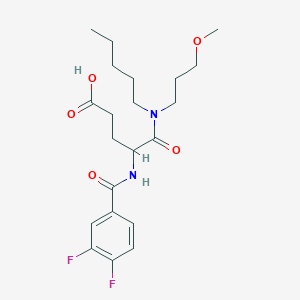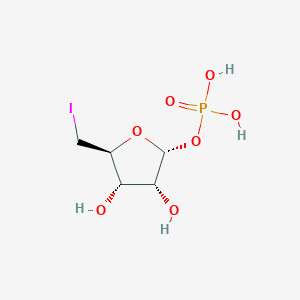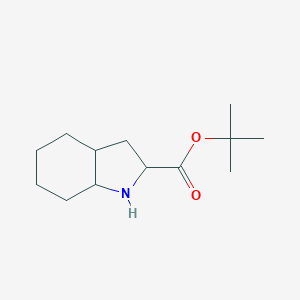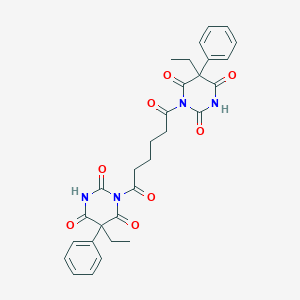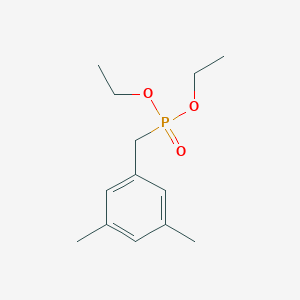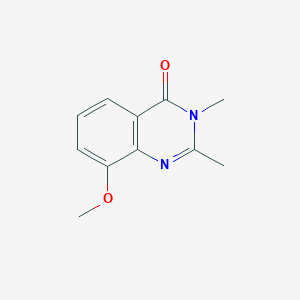
8-Methoxy-2,3-dimethylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-2,3-dimethylquinazolin-4(3H)-one is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is also known as DMQX and has been found to have a variety of biochemical and physiological effects. DMQX is a potent and selective antagonist of the AMPA receptor, which is a subtype of glutamate receptor. The AMPA receptor is involved in synaptic plasticity and is a key player in learning and memory.
Mecanismo De Acción
DMQX binds to the AMPA receptor and prevents the binding of glutamate, which is the natural ligand of the receptor. This results in the inhibition of the receptor and a decrease in synaptic transmission. The inhibition of the AMPA receptor by DMQX has been found to be reversible and competitive.
Efectos Bioquímicos Y Fisiológicos
DMQX has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit long-term potentiation (LTP), which is a cellular mechanism that underlies learning and memory. DMQX has also been found to inhibit the development of tolerance to opioid drugs, which makes it a potential therapeutic agent for the treatment of opioid addiction. DMQX has been found to have analgesic effects in animal models of pain, which makes it a potential therapeutic agent for the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMQX has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which makes it a valuable tool for studying the role of the AMPA receptor in synaptic plasticity, learning, and memory. DMQX is also relatively stable and has a long half-life, which makes it easy to use in experiments. However, DMQX has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer to animals or cells. DMQX is also relatively expensive, which can limit its use in some labs.
Direcciones Futuras
There are several future directions for the study of DMQX. One direction is the development of water-soluble analogs of DMQX, which would make it easier to administer to animals or cells. Another direction is the study of the role of the AMPA receptor in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. DMQX has been found to have neuroprotective effects in animal models of these disorders, which makes it a potential therapeutic agent. Finally, the study of the role of the AMPA receptor in addiction and pain perception is an important area of research, and DMQX is a valuable tool for this research.
Métodos De Síntesis
The synthesis of DMQX involves the condensation of 2,3-dimethylquinazolin-4-one with 4-methoxyaniline. This reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is DMQX, which is a white crystalline solid with a melting point of 207-209°C. The purity of DMQX can be determined by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
Aplicaciones Científicas De Investigación
DMQX has been extensively studied for its potential use in scientific research. It has been found to be a potent and selective antagonist of the AMPA receptor, which makes it a valuable tool for studying the role of the AMPA receptor in synaptic plasticity, learning, and memory. DMQX has also been used to study the role of the AMPA receptor in pain perception, addiction, and neurodegenerative disorders.
Propiedades
Número CAS |
104296-30-2 |
|---|---|
Nombre del producto |
8-Methoxy-2,3-dimethylquinazolin-4(3H)-one |
Fórmula molecular |
C11H12N2O2 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
8-methoxy-2,3-dimethylquinazolin-4-one |
InChI |
InChI=1S/C11H12N2O2/c1-7-12-10-8(11(14)13(7)2)5-4-6-9(10)15-3/h4-6H,1-3H3 |
Clave InChI |
BUKGEOTYMNTZKE-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OC)C(=O)N1C |
SMILES canónico |
CC1=NC2=C(C=CC=C2OC)C(=O)N1C |
Sinónimos |
4(3H)-Quinazolinone, 8-methoxy-2,3-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



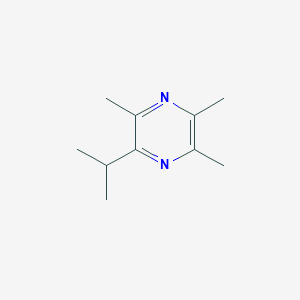
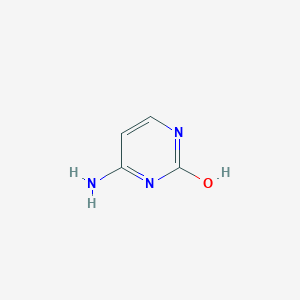
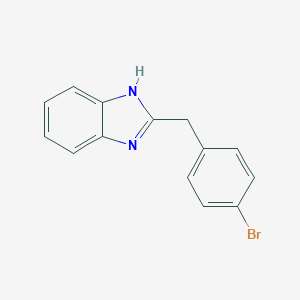
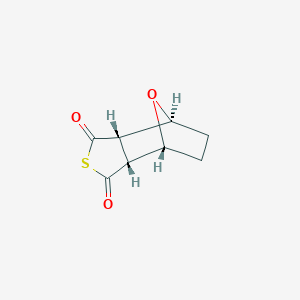
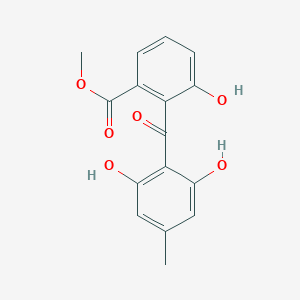
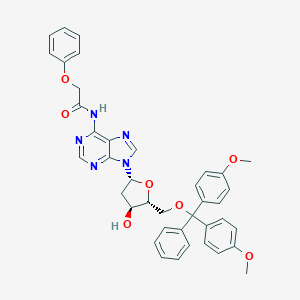
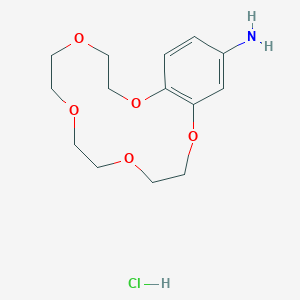

![Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B34905.png)
